trans-4-Phenylpyrrolidin-3-ol hemioxalate trans-4-Phenylpyrrolidin-3-ol hemioxalate
Brand Name: Vulcanchem
CAS No.: 1706429-96-0
VCID: VC7035334
InChI: InChI=1S/2C10H13NO.C2H2O4/c2*12-10-7-11-6-9(10)8-4-2-1-3-5-8;3-1(4)2(5)6/h2*1-5,9-12H,6-7H2;(H,3,4)(H,5,6)/t2*9-,10+;/m00./s1
SMILES: C1C(C(CN1)O)C2=CC=CC=C2.C1C(C(CN1)O)C2=CC=CC=C2.C(=O)(C(=O)O)O
Molecular Formula: C22H28N2O6
Molecular Weight: 416.474

trans-4-Phenylpyrrolidin-3-ol hemioxalate

CAS No.: 1706429-96-0

Cat. No.: VC7035334

Molecular Formula: C22H28N2O6

Molecular Weight: 416.474

* For research use only. Not for human or veterinary use.

trans-4-Phenylpyrrolidin-3-ol hemioxalate - 1706429-96-0

Specification

CAS No. 1706429-96-0
Molecular Formula C22H28N2O6
Molecular Weight 416.474
IUPAC Name oxalic acid;(3S,4R)-4-phenylpyrrolidin-3-ol
Standard InChI InChI=1S/2C10H13NO.C2H2O4/c2*12-10-7-11-6-9(10)8-4-2-1-3-5-8;3-1(4)2(5)6/h2*1-5,9-12H,6-7H2;(H,3,4)(H,5,6)/t2*9-,10+;/m00./s1
Standard InChI Key NOUNDKZSXRRIAB-PKKZZZSMSA-N
SMILES C1C(C(CN1)O)C2=CC=CC=C2.C1C(C(CN1)O)C2=CC=CC=C2.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

trans-4-Phenylpyrrolidin-3-ol hemioxalate features a pyrrolidine core with a phenyl group at the 4-position and a hydroxyl group at the 3-position, adopting a trans configuration. The hemioxalate salt form arises from the association of two molecules of the base compound (C10_{10}H13_{13}NO) with one molecule of oxalic acid (C2_2H2_2O4_4), yielding the molecular formula C22_{22}H28_{28}N2_2O6_6 . The stereochemistry of the compound is critical, as evidenced by its enantiomer-specific applications in catalysis .

Structural Formula:
(3S,4R)-4-Phenylpyrrolidin-3-ol hemioxalate\text{(3S,4R)-4-Phenylpyrrolidin-3-ol hemioxalate}

Physical and Chemical Data

The compound’s physicochemical properties are summarized below:

PropertyValueSource
Molecular Weight416.474 g/mol
CAS Number (Hemioxalate)64670-57-1, 1706429-96-0
CAS Number (Base Compound)1242166-68-2
Purity≥97%
Storage ConditionsRoom temperature, inert atmosphere
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)

The disparity in CAS numbers reflects distinctions between the hemioxalate salt and the base compound, 4-phenylpyrrolidin-3-ol . The salt form enhances stability and handling, particularly in industrial-scale syntheses .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of trans-4-phenylpyrrolidin-3-ol hemioxalate typically involves asymmetric catalysis to achieve high enantiomeric excess. One plausible method, inferred from related pyrrolidine syntheses, employs hydrogen-bond-donor (HBD) catalysts to enforce stereocontrol during cyclization or nucleophilic substitution . For instance, Jacobsen’s work on enantioselective desymmetrization of oxetanes using HBD catalysts could be adapted to generate the pyrrolidine scaffold .

Key Reaction Steps:

  • Enantioselective Ring-Opening: A chiral catalyst induces bromide delivery to an oxetane precursor, forming a bromohydrin intermediate .

  • Cyclization: Intramolecular nucleophilic attack yields the pyrrolidine ring.

  • Salt Formation: Treatment with oxalic acid produces the hemioxalate salt .

Industrial Production

Industrial suppliers such as Parchem and Calpac Labs synthesize the compound under Good Manufacturing Practice (GMP) conditions, emphasizing scalability and reproducibility . The process typically involves:

  • Quality Control: HPLC and chiral chromatography to ensure ≥97% purity .

  • Packaging: Sealed containers under nitrogen to prevent degradation .

Applications in Pharmaceutical Research

Protein Degrader Building Blocks

trans-4-Phenylpyrrolidin-3-ol hemioxalate is classified under "Protein Degrader Building Blocks" due to its role in synthesizing proteolysis-targeting chimeras (PROTACs) . These molecules facilitate the targeted degradation of disease-associated proteins by recruiting E3 ubiquitin ligases. The compound’s chiral centers enable precise spatial arrangement in bifunctional PROTAC designs .

Catalytic Asymmetric Synthesis

The compound’s rigid pyrrolidine structure makes it a candidate for chiral catalysts or ligands. Recent advances in non-covalent transition state stabilization, as detailed in Strassfeld’s dissertation, highlight the potential of pyrrolidine derivatives in enantioselective cyclizations and desymmetrizations . For example, HBD catalysts derived from this scaffold could accelerate ion-pairing mechanisms in carbocationic intermediates .

Future Research Directions

Expanding Catalytic Utility

Further studies could explore the compound’s efficacy in novel enantioselective transformations, such as tandem cyclopropanation-cyclization cascades or desymmetrization of complex polycycles . Computational modeling (e.g., DFT calculations) may elucidate transition-state interactions involving the hemioxalate counterion.

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